molecular formula C23H25NO2S B10971391 N-(2-benzylphenyl)-4-tert-butylbenzenesulfonamide

N-(2-benzylphenyl)-4-tert-butylbenzenesulfonamide

Cat. No.: B10971391
M. Wt: 379.5 g/mol
InChI Key: CXZCYNPWMKYYMP-UHFFFAOYSA-N
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Description

N-(2-Benzylphenyl)-4-tert-butylbenzene-1-sulfonamide: is an organic compound that belongs to the class of sulfonamides. Sulfonamides are known for their diverse applications in medicinal chemistry, particularly as antibiotics. This compound features a sulfonamide group attached to a benzene ring, which is further substituted with a benzyl group and a tert-butyl group. The unique structural features of this compound make it an interesting subject for various chemical and biological studies.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-(2-Benzylphenyl)-4-tert-butylbenzene-1-sulfonamide typically involves the reaction of 2-benzylphenylamine with 4-tert-butylbenzenesulfonyl chloride. The reaction is usually carried out in the presence of a base such as triethylamine or pyridine to neutralize the hydrochloric acid formed during the reaction. The reaction is typically performed in an organic solvent like dichloromethane or chloroform at room temperature.

Industrial Production Methods: On an industrial scale, the production of this compound may involve similar synthetic routes but with optimized conditions for higher yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, particularly at the benzyl group, leading to the formation of benzaldehyde derivatives.

    Reduction: Reduction reactions can target the sulfonamide group, potentially converting it to an amine.

    Substitution: The aromatic rings in the compound can undergo electrophilic substitution reactions, such as nitration or halogenation.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are often used.

    Substitution: Electrophilic substitution reactions may involve reagents like nitric acid (HNO₃) for nitration or bromine (Br₂) for bromination.

Major Products:

    Oxidation: Benzaldehyde derivatives.

    Reduction: Amine derivatives.

    Substitution: Nitro or halogenated derivatives of the original compound.

Scientific Research Applications

Chemistry: N-(2-Benzylphenyl)-4-tert-butylbenzene-1-sulfonamide is used as a building block in organic synthesis. Its unique structure allows for the creation of various derivatives that can be used in further chemical reactions and studies.

Biology: In biological research, this compound can be used to study the interactions of sulfonamides with biological targets, such as enzymes and receptors. It may also serve as a model compound for studying the pharmacokinetics and pharmacodynamics of sulfonamide drugs.

Medicine: While specific medicinal applications of this compound are not well-documented, sulfonamides in general are known for their antibacterial properties. This compound could potentially be explored for similar applications or as a lead compound for the development of new drugs.

Industry: In the industrial sector, N-(2-Benzylphenyl)-4-tert-butylbenzene-1-sulfonamide can be used in the production of specialty chemicals and materials. Its structural features may also make it useful in the development of new polymers or as a stabilizer in various formulations.

Mechanism of Action

The mechanism of action of N-(2-Benzylphenyl)-4-tert-butylbenzene-1-sulfonamide is likely similar to other sulfonamides, which typically inhibit the enzyme dihydropteroate synthase. This enzyme is crucial for the synthesis of folic acid in bacteria, and its inhibition leads to the disruption of bacterial growth and replication. The molecular targets and pathways involved include the binding of the sulfonamide group to the active site of the enzyme, preventing the formation of dihydropteroate.

Comparison with Similar Compounds

    N-(2-Benzylphenyl)ureas: These compounds also feature a benzylphenyl group but with a urea functional group instead of a sulfonamide.

    N-(2-Benzylphenyl)amines: These compounds have a benzylphenyl group with an amine functional group.

Uniqueness: N-(2-Benzylphenyl)-4-tert-butylbenzene-1-sulfonamide is unique due to the presence of both a sulfonamide group and a tert-butyl group. The sulfonamide group imparts specific chemical reactivity and biological activity, while the tert-butyl group provides steric hindrance and influences the compound’s overall stability and solubility.

This detailed article provides a comprehensive overview of N-(2-Benzylphenyl)-4-tert-butylbenzene-1-sulfonamide, covering its synthesis, chemical reactions, applications, mechanism of action, and comparison with similar compounds

Properties

Molecular Formula

C23H25NO2S

Molecular Weight

379.5 g/mol

IUPAC Name

N-(2-benzylphenyl)-4-tert-butylbenzenesulfonamide

InChI

InChI=1S/C23H25NO2S/c1-23(2,3)20-13-15-21(16-14-20)27(25,26)24-22-12-8-7-11-19(22)17-18-9-5-4-6-10-18/h4-16,24H,17H2,1-3H3

InChI Key

CXZCYNPWMKYYMP-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)C1=CC=C(C=C1)S(=O)(=O)NC2=CC=CC=C2CC3=CC=CC=C3

Origin of Product

United States

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